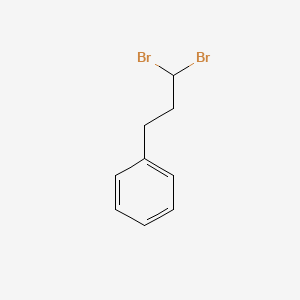
(3,3-Dibromopropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Dibromopropyl)benzene is an organic compound with the molecular formula C9H10Br2 It consists of a benzene ring substituted with a 3,3-dibromopropyl group
準備方法
Synthetic Routes and Reaction Conditions
(3,3-Dibromopropyl)benzene can be synthesized through the bromination of propylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms on the propyl group with bromine atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
(3,3-Dibromopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophiles such as hydroxide (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to (3-bromopropyl)benzene using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or aldehydes, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: (3-Hydroxypropyl)benzene, (3-Aminopropyl)benzene.
Reduction: (3-Bromopropyl)benzene.
Oxidation: (3,3-Dicarboxypropyl)benzene, (3,3-Dialdehydepropyl)benzene.
科学的研究の応用
(3,3-Dibromopropyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of flame retardants and other materials with specific properties.
Pharmaceutical Research: It is investigated for its potential use in drug development and as a building block for bioactive compounds.
作用機序
The mechanism of action of (3,3-Dibromopropyl)benzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds. Additionally, the compound can undergo metabolic transformations in biological systems, resulting in the formation of reactive intermediates that may interact with cellular components.
類似化合物との比較
Similar Compounds
(3-Bromopropyl)benzene: Similar structure but with only one bromine atom.
(3,3-Dichloropropyl)benzene: Similar structure with chlorine atoms instead of bromine.
(3,3-Diiodopropyl)benzene: Similar structure with iodine atoms instead of bromine.
Uniqueness
(3,3-Dibromopropyl)benzene is unique due to the presence of two bromine atoms on the propyl group, which imparts distinct reactivity and properties compared to its mono-brominated or halogen-substituted analogs. This makes it a valuable compound for specific applications in organic synthesis and materials science.
特性
分子式 |
C9H10Br2 |
|---|---|
分子量 |
277.98 g/mol |
IUPAC名 |
3,3-dibromopropylbenzene |
InChI |
InChI=1S/C9H10Br2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChIキー |
BJSQZVZJWJYJLR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


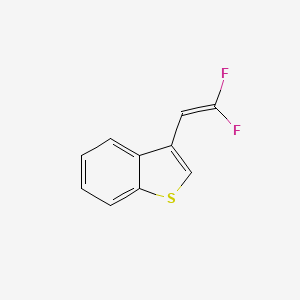
![3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14122128.png)
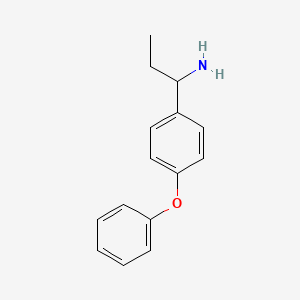
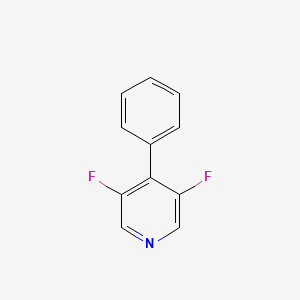
![Pyrazolo[1,5-a]pyriMidine-3-carboxaMide, N-[(4-fluorophenyl)Methyl]-4,5,6,7-tetrahydro-5-(4-Methylphenyl)-7-(trifluoroMethyl)-, (5R,7S)-](/img/structure/B14122143.png)

![Platinate(2-), bis(nitrito-kappaN)[sulfato(2-)-kappaO,kappaO']-, dihydrogen, (SP-4-2)-](/img/structure/B14122156.png)
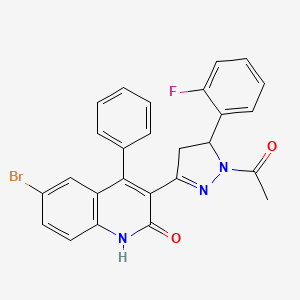
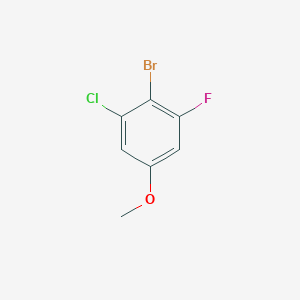
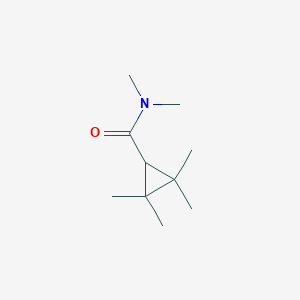

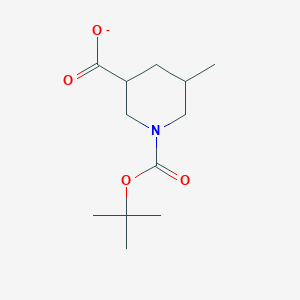
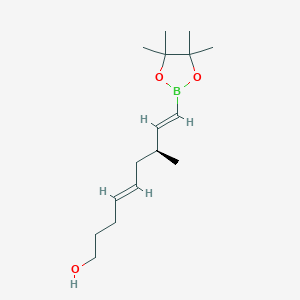
![4-methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14122189.png)
